propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and stable in plasma, allowing it to circulate inertly until it reaches target tissues where it releases the active glutamine antagonist.
Preparation Methods
JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON). The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate, is termed JHU395 . The synthetic route includes the following steps:
Modification of DON: The addition of pro-moieties to DON to enhance its properties.
Purification: The compound is purified to ensure stability and bioavailability.
Formulation: The final product is formulated for oral administration.
Chemical Reactions Analysis
JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:
Oxidation and Reduction: JHU395 does not primarily undergo oxidation or reduction reactions.
Substitution: The compound releases the active glutamine antagonist within target tissues through a substitution reaction.
Common Reagents and Conditions: The synthesis and activation of JHU395 involve reagents that enhance its lipophilicity and stability in plasma.
Major Products: The major product formed from the activation of JHU395 is the active glutamine antagonist, which inhibits glutamine metabolism in tumor cells.
Scientific Research Applications
JHU395 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: JHU395 is used as a tool to study glutamine metabolism and its role in cancer cell proliferation.
Biology: The compound helps in understanding the metabolic pathways involving glutamine in various biological systems.
Medicine: JHU395 has shown significant antitumor activity in preclinical models of malignant peripheral nerve sheath tumors and medulloblastomas. .
Industry: The compound’s unique properties make it valuable for developing new cancer treatments and studying metabolic pathways.
Mechanism of Action
JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to be stable in plasma and circulate inertly until it reaches target tissues. Once in the target tissues, JHU395 releases the active glutamine antagonist, which inhibits glutamine utilization by tumor cells. This inhibition affects multiple biosynthetic processes, including nucleotide synthesis, and leads to the suppression of tumor growth .
Comparison with Similar Compounds
JHU395 is unique compared to other glutamine antagonists due to its enhanced lipophilicity and brain penetration. Similar compounds include:
6-diazo-5-oxo-l-norleucine (DON): The parent compound of JHU395, which has lower lipophilicity and brain penetration.
Pro-905: A novel purine antimetabolite that combines with glutamine amidotransferase inhibition to suppress tumor growth.
JHU395 stands out due to its ability to deliver active glutamine antagonists preferentially to nervous tissue, resulting in less gastrointestinal toxicity and higher efficacy in targeting tumor cells .
Properties
Molecular Formula |
C22H29N3O7 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate |
InChI |
InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |
InChI Key |
QQIBFRQTTLIECS-KKFHFHRHSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.